molecular formula C23H21ClN2O5 B12154804 N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

Cat. No.: B12154804
M. Wt: 440.9 g/mol
InChI Key: OABFTJXXUFKTRR-ZHZULCJRSA-N
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Description

“N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the hydroxyethylamino group: This can be done through nucleophilic substitution or amination reactions.

    Formation of the enone moiety: This may involve aldol condensation or related reactions.

    Final coupling with 4-methoxybenzamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and solvents.

    Optimization of reaction conditions: Temperature, pressure, and reaction time.

    Purification techniques: Crystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

“N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The enone moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

“N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” may have applications in:

    Medicinal Chemistry: Potential as a drug candidate for various diseases.

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Research: Study of its reactivity and properties in various chemical reactions.

Mechanism of Action

The mechanism of action of “N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique reactivity and properties.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H21ClN2O5/c1-30-18-7-5-15(6-8-18)22(28)26-20(23(29)25-11-12-27)14-19-9-10-21(31-19)16-3-2-4-17(24)13-16/h2-10,13-14,27H,11-12H2,1H3,(H,25,29)(H,26,28)/b20-14-

InChI Key

OABFTJXXUFKTRR-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCCO

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCCO

Origin of Product

United States

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